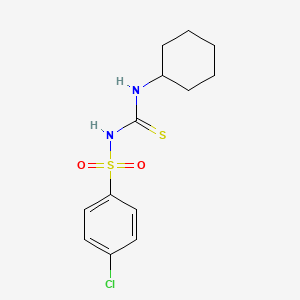

4-chloro-N-(cyclohexylcarbamothioyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-chloro-N-(cyclohexylcarbamothioyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes such as carbonic anhydrase. The presence of the chloro and cyclohexylcarbamothioyl groups in its structure imparts unique chemical properties that make it a subject of interest in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(cyclohexylcarbamothioyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with cyclohexyl isothiocyanate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to ensure consistent product quality and to minimize the formation of by-products.

Análisis De Reacciones Químicas

Types of Reactions

4-chloro-N-(cyclohexylcarbamothioyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The sulfonamide group can undergo hydrolysis in the presence of strong acids or bases.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or primary amines can be used in the presence of a suitable solvent like dimethylformamide.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted benzenesulfonamides can be formed.

Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfoxides.

Reduction Products: Reduction can yield amines or thiols.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Sulfonamides are recognized for their antibacterial properties, primarily through the inhibition of bacterial folic acid synthesis. Research indicates that compounds similar to 4-chloro-N-(cyclohexylcarbamothioyl)benzenesulfonamide demonstrate effective inhibition against various bacterial strains. Notably:

- Staphylococcus aureus : Studies have shown that related sulfonamide derivatives exhibit significant antibacterial activity against this Gram-positive bacterium.

- Mechanism of Action : The sulfonamide group interferes with the bacterial synthesis of folate, crucial for DNA synthesis and cell growth.

| Bacterial Strain | Inhibition Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Significant | |

| Streptococcus pneumoniae | Moderate |

Antiviral Activity

Emerging studies suggest that structural analogs of this compound may possess antiviral properties. For instance:

- Hepatitis B Virus (HBV) : Compounds with similar structures have been shown to inhibit HBV replication in vitro by modulating host immune responses and increasing levels of antiviral proteins.

Anticancer Potential

Research has indicated that sulfonamide derivatives can influence pathways associated with cancer cell survival. The anticancer potential of this compound is supported by studies demonstrating:

- Induction of Apoptosis : Similar compounds have been reported to induce apoptosis in various cancer cell lines.

- Mechanistic Insights : The compound may interfere with critical signaling pathways involved in tumor growth and metastasis.

| Cancer Cell Line | Response | Reference |

|---|---|---|

| Human breast cancer | Induction of apoptosis | |

| Human prostate cancer | Growth inhibition |

Case Study 1: Antibacterial Efficacy

A study focused on the antibacterial efficacy of a series of sulfonamide derivatives demonstrated that one structurally related compound exhibited an IC50 value indicating potent activity against Staphylococcus aureus. This finding underscores the potential of this compound as a lead compound for developing new antibacterial agents.

Case Study 2: Antiviral Effects

In vitro studies on N-phenylbenzamide derivatives revealed that compounds structurally related to this compound could significantly inhibit HBV replication. The mechanism was linked to increased levels of A3G, suggesting similar derivatives might exhibit comparable antiviral properties.

Mecanismo De Acción

The mechanism of action of 4-chloro-N-(cyclohexylcarbamothioyl)benzenesulfonamide involves the inhibition of carbonic anhydrase. The compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and vice versa. This inhibition disrupts the acid-base balance in cells, leading to various physiological effects. The molecular targets include the zinc ion present in the active site of carbonic anhydrase, which is essential for its catalytic activity.

Comparación Con Compuestos Similares

Similar Compounds

- 4-chloro-N-methylbenzenesulfonamide

- 4-chloro-N-(cyclohexylcarbamoyl)benzenesulfonamide

- 4-chloro-N-(phenylcarbamothioyl)benzenesulfonamide

Uniqueness

4-chloro-N-(cyclohexylcarbamothioyl)benzenesulfonamide is unique due to the presence of the cyclohexylcarbamothioyl group, which imparts distinct steric and electronic properties. This makes it a more potent inhibitor of carbonic anhydrase compared to its analogs. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of other biologically active molecules.

Propiedades

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-3-cyclohexylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2S2/c14-10-6-8-12(9-7-10)20(17,18)16-13(19)15-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H2,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYZDTFILPJYQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)NS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24787077 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.